1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the indole moiety with the pyrrolidinone structure. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone can be compared with other indole derivatives such as:
1-butyl-3-(2,5-dimethoxyphenyl)urea: This compound has a similar structure but differs in its functional groups and biological activities.
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological importance.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-butan-2-yl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H28N2O3/c1-5-15(2)26-20(11-13-22(26)27)23-17-8-6-7-9-19(17)25-24(23)18-14-16(28-3)10-12-21(18)29-4/h6-10,12,14-15,20,25H,5,11,13H2,1-4H3 |
InChI Key |
WNDHEIOUQWRYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.